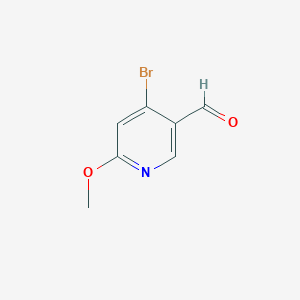
5-ethyl-5-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-methylpyrrolidin-2-one is a five-membered lactam, which is a type of cyclic amide. This compound is part of the pyrrolidinone family, known for its versatile applications in various fields such as pharmaceuticals, agrochemicals, and organic synthesis. The presence of both ethyl and methyl groups on the pyrrolidinone ring enhances its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-5-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reductive amination of levulinic acid or its esters. This process typically uses hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .
Another method involves the cyclization of functionalized acyclic substrates. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for better control over reaction conditions, leading to higher yields and purity. For example, using a 3 M solution of levulinic acid in acetonitrile at 90°C and 50 bars pressure with a suitable catalyst can produce high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
5-Ethyl-5-methylpyrrolidin-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethyl-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the ethyl and methyl groups.
5-Methylpyrrolidin-2-one: Contains only a methyl group on the pyrrolidinone ring.
5-Ethylpyrrolidin-2-one: Contains only an ethyl group on the pyrrolidinone ring.
Uniqueness
5-Ethyl-5-methylpyrrolidin-2-one is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its solubility, stability, and interaction with biological targets compared to its simpler analogs .
Properties
CAS No. |
93324-85-7 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



